3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Catalog No.
S13810833
CAS No.
M.F
C7H3ClF4O3S
M. Wt
278.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-su...

Product Name

3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride

IUPAC Name

3-fluoro-6-hydroxy-2-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3ClF4O3S

Molecular Weight

278.61 g/mol

InChI

InChI=1S/C7H3ClF4O3S/c8-16(14,15)6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H

InChI Key

MOCOOKIAPXUKMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)S(=O)(=O)Cl)C(F)(F)F)F

3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known by its chemical name 2-hydroxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride, is a fluorinated aromatic compound characterized by the presence of a sulfonyl chloride functional group. Its molecular formula is C7H4ClF3O3SC_7H_4ClF_3O_3S, and it has a molecular weight of approximately 260.62 g/mol. The compound features both hydroxy and trifluoromethyl substituents on the benzene ring, which contribute to its unique chemical properties and reactivity.

  • Nucleophilic Substitution Reactions: The sulfonyl chloride can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Hydrolysis: In the presence of water, 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride can undergo hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophilic substitution reactions.

Research on the biological activity of 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride is limited, but compounds with similar structures often exhibit significant biological properties. For instance, sulfonamide derivatives are known for their antibacterial activity. The trifluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

The synthesis of 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be achieved through several methods:

  • Chlorination Reaction: Starting from 2-fluoro-6-(trifluoromethyl)phenol, chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to introduce the sulfonyl chloride group.
  • Direct Sulfonation: This method involves treating a suitable precursor with chlorosulfonic acid under controlled conditions to obtain the desired sulfonyl chloride.
  • Multi-step Synthesis: A more complex approach may involve multiple steps starting from simpler aromatic compounds, incorporating fluorination and hydroxylation at specific stages.

3-Fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds, particularly in developing new antimicrobial agents.
  • Chemical Synthesis: The compound can be used as a reagent in organic synthesis for introducing sulfonyl groups into other molecules.
  • Material Science: Its unique properties might lend themselves to applications in creating advanced materials or coatings.

Interaction studies involving 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride are essential for understanding its reactivity and potential biological effects. Investigations into its interactions with biological macromolecules (such as proteins and nucleic acids) could reveal insights into its mechanism of action and toxicity profile.

Several compounds share structural similarities with 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-5-trifluoromethylbenzenesulfonyl chlorideHydroxyl group at position 2; trifluoromethyl at position 5Different position of hydroxyl group affects reactivity
4-Fluoro-3-hydroxybenzenesulfonyl chlorideFluoro group at position 4; hydroxyl at position 3Variations in substitution pattern influence biological activity
2-Hydroxybenzenesulfonyl fluorideHydroxyl group at position 2; fluoride instead of trifluoromethylLacks trifluoromethyl group which alters physical properties

The uniqueness of 3-fluoro-6-hydroxy-2-(trifluoromethyl)benzene-1-sulfonyl chloride arises from its specific combination of functional groups and their positions on the aromatic ring, which may result in distinct chemical behavior and biological activity compared to similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

277.9427555 g/mol

Monoisotopic Mass

277.9427555 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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